3-(2-((2-fluorophenyl)amino)thiazol-4-yl)-6-hexyl-7-hydroxy-2H-chromen-2-one
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Overview
Description
3-{2-[(2-FLUOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-6-HEXYL-7-HYDROXY-2H-CHROMEN-2-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorophenyl, thiazolyl, hexyl, and hydroxychromenone moieties, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(2-FLUOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-6-HEXYL-7-HYDROXY-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 2-fluoroaniline and thiazole derivatives. These intermediates undergo condensation reactions, cyclization, and functional group modifications to yield the final product. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, reaction conditions, and purification techniques to ensure high yield and purity. Techniques such as crystallization, chromatography, and distillation are often employed in the purification process .
Chemical Reactions Analysis
Types of Reactions
3-{2-[(2-FLUOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-6-HEXYL-7-HYDROXY-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the thiazole ring or the fluorophenyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce new functional groups onto the aromatic rings .
Scientific Research Applications
3-{2-[(2-FLUOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-6-HEXYL-7-HYDROXY-2H-CHROMEN-2-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of 3-{2-[(2-FLUOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-6-HEXYL-7-HYDROXY-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares the thiazole and fluorophenyl moieties but differs in other structural aspects.
2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione: Contains similar functional groups but has a different core structure.
Uniqueness
3-{2-[(2-FLUOROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-6-HEXYL-7-HYDROXY-2H-CHROMEN-2-ONE is unique due to its combination of fluorophenyl, thiazolyl, hexyl, and hydroxychromenone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H23FN2O3S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
3-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]-6-hexyl-7-hydroxychromen-2-one |
InChI |
InChI=1S/C24H23FN2O3S/c1-2-3-4-5-8-15-11-16-12-17(23(29)30-22(16)13-21(15)28)20-14-31-24(27-20)26-19-10-7-6-9-18(19)25/h6-7,9-14,28H,2-5,8H2,1H3,(H,26,27) |
InChI Key |
FJDJEGLRYBZORJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC4=CC=CC=C4F)O |
Origin of Product |
United States |
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